ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate
Description
Ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a cyclopropane-based derivative featuring two distinct carbonyl groups. The molecule integrates:
- Trifluoromethyl-substituted anilino group: The 3-(trifluoromethyl)aniline fragment enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry.
- Cyclopropane ring: The strained cyclopropane core confers unique reactivity and conformational rigidity, influencing both synthetic pathways and functional properties .
- Ethyl ester: The ester group modulates solubility and serves as a synthetic handle for further derivatization.
Properties
IUPAC Name |
ethyl 2-[[(Z)-1H-indol-3-ylmethylideneamino]carbamoyl]-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O4/c1-2-35-23(34)20-18(21(32)30-15-7-5-6-14(10-15)24(25,26)27)19(20)22(33)31-29-12-13-11-28-17-9-4-3-8-16(13)17/h3-12,18-20,28H,2H2,1H3,(H,30,32)(H,31,33)/b29-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIBABBXSRBGGR-ULPWCQAASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1C(=O)NN=CC2=CNC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1C(C1C(=O)N/N=C\C2=CNC3=CC=CC=C32)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate, with the CAS number 321385-57-3 and molecular formula C24H21F3N4O4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from indole derivatives and hydrazines. The key steps include:
- Formation of Indole Hydrazone : The reaction between indole derivatives and hydrazines to form hydrazones.
- Cyclopropanation : Utilizing cyclopropanecarboxylic acid derivatives to introduce the cyclopropane moiety.
- Carbonylation : The introduction of carbonyl groups through acylation reactions.
The final product is obtained through careful purification processes such as recrystallization or chromatography to ensure high purity levels.
Biological Activity
The biological activity of this compound has been studied across various domains:
Anticancer Activity
Research indicates that compounds with indole and hydrazone structures exhibit significant anticancer properties. A study highlighted that similar indole-based compounds showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways, including the modulation of signaling pathways associated with cell survival and death.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Indole derivatives have been reported to possess broad-spectrum antimicrobial effects. In vitro studies demonstrated that related compounds exhibited activity against Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism includes disruption of microbial cell membranes and interference with metabolic pathways.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer metabolism or microbial resistance mechanisms. Enzyme assays have shown promising results, indicating a potential role in drug development targeting specific pathways.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Indole Derivatives in Cancer Therapy : A study published in Cancer Letters examined a series of indole derivatives, demonstrating their ability to inhibit tumor growth in xenograft models.
- Antimicrobial Screening : Research published in Journal of Antimicrobial Chemotherapy reported on the efficacy of indole-based compounds against resistant bacterial strains, highlighting their potential as new antimicrobial agents.
- Enzyme Targeting : A publication in Bioorganic & Medicinal Chemistry Letters focused on synthesizing hydrazone derivatives and evaluating their inhibitory effects on specific cancer-related enzymes, providing insights into their mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related derivatives, emphasizing functional groups, physicochemical properties, and applications:
Structural and Functional Analysis
Cyclopropane vs. This strain may also improve binding affinity in biological systems. In contrast, permethrin’s cyclopropane ester is critical for insecticidal activity by mimicking natural pyrethrins .
Trifluoromethyl Group Impact: The trifluoromethyl group in the target compound and increases lipophilicity (logP ~4.5 estimated) and resistance to oxidative metabolism compared to non-fluorinated analogs .
Hydrazine vs. Hydrazones (e.g., ) may exhibit tautomerism, altering electronic properties .
Ester Group Variations: Ethyl esters (target compound) are less polar than methyl esters, reducing aqueous solubility but enhancing membrane permeability. Butanoate esters (Compound 3) offer intermediate polarity, balancing solubility and bioavailability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate?
- Methodological Answer : Begin with the condensation of ethyl 3-formyl-1H-indole-2-carboxylate (or derivatives) with hydrazine derivatives, followed by cyclopropane ring formation via [2+1] cycloaddition or intramolecular coupling. For example, use acetic acid as a catalyst under reflux conditions for hydrazone formation (3–5 hours, 80–100°C) . Optimize cyclopropanation using transition-metal catalysts (e.g., Cu or Rh complexes) to control stereochemistry.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm hydrazone and trifluoromethyl group connectivity. NMR and IR spectroscopy validate carbonyl and cyclopropane moieties .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of the cyclopropane ring and substituents .
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict reactivity .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply statistical DoE to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent | THF, DMF, EtOH | DMF |
| Catalyst (CuI) | 0.1–5 mol% | 2 mol% |
| Use response surface methodology (RSM) to maximize yield while minimizing side reactions (e.g., hydrolysis of ester groups) . |
Q. What strategies resolve contradictions in spectroscopic data for hydrazone tautomerism?
- Methodological Answer :
- Variable Temperature (VT) NMR : Monitor tautomeric equilibria (e.g., keto-enol shifts) between -20°C and 100°C.
- Isotopic Labeling : Introduce or labels to track hydrazone dynamics via NMR or mass spectrometry.
- Cross-Validation : Compare computational predictions (e.g., Gibbs free energy differences) with experimental data to reconcile discrepancies .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes with indole-binding pockets).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- ADMET Prediction : Employ tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .
Q. What are the hydrolysis kinetics of the ester and trifluoromethyl groups under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
